molecular formula C13H11N3O2 B1279317 5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21521-03-9

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1279317
CAS RN: 21521-03-9
M. Wt: 241.24 g/mol
InChI Key: YGPJWTMEQOEURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” is a chemical compound with the molecular formula C13H11N3O2 . It is a derivative of 1,3,4-oxadiazol-2-amine, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives has been reported in the literature . The synthesis involves the design of a series of 2-naphthyloxy derivatives with antiamnesic activity . The synthesized compounds were characterized by spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” consists of a 1,3,4-oxadiazol-2-amine core with a 2-naphthyloxy methyl group attached . The molecular weight of the compound is 241.25 .


Chemical Reactions Analysis

The chemical reactions of “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives have been studied in the context of their antimicrobial activity . The compounds have shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .

Scientific Research Applications

Antimicrobial Agents

1,2,4-oxadiazole derivatives have been found to exhibit antimicrobial properties . They can be used in the development of drugs that target various microbial infections.

Anti-tubercular Agents

These compounds have shown potential as anti-tubercular agents . They could be used in the treatment of tuberculosis, a serious infectious disease.

Anti-inflammatory and Analgesic Agents

1,2,4-oxadiazole derivatives can also act as anti-inflammatory and analgesic agents . This makes them potentially useful in managing pain and inflammation.

Antiepileptic Agents

Research has indicated that 1,2,4-oxadiazole derivatives can have antiepileptic effects . They could be used in the development of drugs for the treatment of epilepsy.

Antiviral Agents

These compounds have shown potential as antiviral agents . They could be used in the development of drugs that target various viral infections.

Anticancer Agents

1,2,4-oxadiazole derivatives have been found to exhibit anticancer properties . They can be used in the development of drugs that target various types of cancer.

Agricultural Biological Activities

1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They can be used in the development of efficient and low-risk chemical pesticides.

Antibacterial Agents

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . They could be used in the development of novel antibacterial agents for agricultural use.

Future Directions

The future directions for research on “5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine” and its derivatives could include further exploration of their biological activities and potential applications in medicine. The development of novel 1,3,4-oxadiazole-based drugs through structural modifications could also be a promising area of research .

Mechanism of Action

properties

IUPAC Name

5-(naphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-13-16-15-12(18-13)8-17-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPJWTMEQOEURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=NN=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438258
Record name 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine

CAS RN

21521-03-9
Record name 5-[(2-Naphthalenyloxy)methyl]-1,3,4-oxadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21521-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-((2-Naphthyloxy)methyl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.